molecular formula C15H21ClN2O2 B2585018 tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate CAS No. 1266118-78-8

tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate

Cat. No.: B2585018
CAS No.: 1266118-78-8
M. Wt: 296.8
InChI Key: YAWLZFBIZMMVLI-UHFFFAOYSA-N
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Description

tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H21ClN2O2 and a molecular weight of 296.79 g/mol . It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Mechanism of Action

Piperidine is a common structural motif in many pharmaceuticals and other active compounds. It can act as a base, similar to pyridine, and is often used as a protecting group for amines in organic synthesis .

Pyridine is a basic heterocyclic organic compound. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. Pyridine is used as a solvent and is added to ethanol to make it unsuitable for drinking. It is also used in the manufacture of pesticides, plastics, and resins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate typically involves the reaction of 4-(6-chloropyridin-2-yl)piperidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate is unique due to the presence of the 6-chloropyridin-2-yl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules .

Properties

IUPAC Name

tert-butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-7-11(8-10-18)12-5-4-6-13(16)17-12/h4-6,11H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWLZFBIZMMVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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